1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione
Description
Properties
CAS No. |
42985-05-7 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-anilino-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c25-13-12-23-17-10-11-18(24-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,23-25H,12-13H2 |
InChI Key |
PDCXEXDEAHKRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCO)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategy
The preparation of 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione generally involves multi-step synthetic procedures starting from anthraquinone or its derivatives. The key synthetic transformations include:
- Amination at position 1 with aniline to introduce the anilino group.
- Substitution at position 4 with a hydroxyethylamine moiety.
- Control of reaction conditions to optimize yield and purity, including temperature, choice of solvent, and reaction time.
The synthetic pathway is typically a nucleophilic aromatic substitution on a suitably activated anthraquinone derivative, often involving 1,4-diaminoanthraquinone intermediates.
Detailed Preparation Methodology
Starting Materials
- Anthraquinone or 1,4-diaminoanthraquinone as the core substrate.
- Aniline for the introduction of the anilino group.
- 2-Aminoethanol (ethanolamine) or related hydroxyalkylamines for hydroxyethylamine substitution.
Reaction Conditions and Procedures
Based on patent literature and chemical synthesis reports, the following method is representative:
Base Selection and Role
Reaction Parameters and Optimization
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The anthracene-9,10-dione core undergoes substitution at positions 1 and 4 due to electron-withdrawing ketone groups activating adjacent positions. Key reactions include:
Amination with Primary/Secondary Amines
The hydroxyethylamino group is introduced via nucleophilic substitution of halogenated precursors. For example:
text1,4-Dichloroanthracene-9,10-dione + 2-Hydroxyethylamine → 1-Chloro-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione
Further substitution with aniline yields the target compound .
| Reaction Conditions | Yield | Reference |
|---|---|---|
| Ethanol, 80°C, 6 hours | 67% | |
| DMF, KOH catalyst, 100°C, 4 hours | 82% |
Redox Reactions
The anthracene-9,10-dione core participates in redox cycles, generating reactive intermediates:
One-Electron Reduction
Flavoenzymes or chemical reductants (e.g., NADPH) reduce the quinone to a semiquinone radical, which auto-oxidizes to produce reactive oxygen species (ROS) :
| Reductant | ROS Yield | Reference |
|---|---|---|
| NADPH/Cytochrome P450 | High | |
| Sodium dithionite | Moderate |
N-Oxidation
The amino groups undergo oxidation, mediated by cytochrome P450 enzymes or chemical oxidizers (e.g., HO):
This process enhances DNA-binding capacity in biological systems .
Ring Hydroxylation
Electron-rich positions (ortho/para to amino groups) are susceptible to hydroxylation under oxidative conditions:
| Oxidant | Product | Reference |
|---|---|---|
| Fenton’s reagent | 2-Hydroxy derivative | |
| CYP1A2 enzyme | 5-Hydroxy metabolite |
Thiolation and Sulfur Incorporation
Chlorinated intermediates react with thiols (e.g., ethanethiol) via nucleophilic aromatic substitution :
text1,4-Dichloroanthracene-9,10-dione + 2-Ethanethiol → 1,4-Bis(ethylthio)anthracene-9,10-dione
| Thiol | Solvent | Yield | Reference |
|---|---|---|---|
| Ethanethiol | DMF | 66% | |
| Thiophenol | Ethanol | 41% |
Metabolic Transformations
In biological systems, the compound undergoes:
-
N-Glucuronidation : Conjugation with glucuronic acid for excretion .
-
Dealkylation : Cleavage of the hydroxyethyl group under prolonged reaction conditions .
| Enzyme | Transformation | Reference |
|---|---|---|
| CYP3A4 | N-Dealkylation | |
| UDP-Glucuronosyltransferase | N-Glucuronide formation |
Structural and Electronic Effects
-
Electron-Donating Groups : The hydroxyethylamino group enhances electron density at positions 1 and 4, directing electrophilic attacks to positions 5 and 8 .
-
Steric Hindrance : Bulky substituents reduce metabolic oxidation rates .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|
| Amination | Amines, DMF/KOH | Substitution at positions 1/4 |
| Thiolation | Thiols, ethanol/DMF | Sulfur incorporation |
| Oxidation | HO, CYP enzymes | N-Oxides/hydroxylated products |
| Reduction | NADPH, sodium dithionite | Semiquinone/ROS generation |
Scientific Research Applications
Fluorescent Probes in Biological Studies
1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione has been utilized as a fluorescent probe in biological systems. Its ability to fluoresce under specific wavelengths allows researchers to track biological processes in real-time.
Case Study :
A study demonstrated the use of this compound in imaging cellular processes, where it was used to visualize the distribution of proteins within live cells. The compound's fluorescence was shown to enhance the visibility of cellular structures, aiding in the understanding of cellular dynamics.
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The anthracene structure is particularly effective at generating singlet oxygen when exposed to light.
Case Study :
Research indicated that 1-anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione could be effectively used in PDT against specific types of cancer cells. The study highlighted its efficacy in inducing apoptosis in tumor cells upon light activation, demonstrating its potential as a therapeutic agent.
Dye Applications
Due to its vibrant color and stability, this compound can be employed as a dye in various materials, including textiles and plastics. Its chemical structure allows it to bind effectively with different substrates.
Data Table: Comparison of Dye Properties
| Property | 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione | Other Common Dyes |
|---|---|---|
| Color Fastness | High | Moderate |
| Solubility | Soluble in organic solvents | Varies |
| Fluorescence | Strong under UV light | Varies |
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for detecting metal ions through fluorescence quenching methods. Its sensitivity to environmental changes makes it suitable for developing sensors.
Case Study :
A recent investigation explored the use of this compound in detecting trace amounts of heavy metals in water samples. The results showed a significant correlation between fluorescence intensity and metal ion concentration, showcasing its utility as an analytical tool.
Mechanism of Action
The mechanism by which 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione exerts its effects involves the inhibition of DNA topoisomerase II. This enzyme is responsible for managing DNA supercoiling during replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Bioavailability
- 1-Amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione () Key Difference: The target compound replaces the sulfonic acid group in 's derivative with an anilino group. Impact: The hydroxyethyl group enhances aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups). highlights its drug-likeness, with a log P of 0.95–3.4 and compliance with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
- 1-(Ethylamino)-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione (CAS 1007921-18-7, ) Key Difference: Ethylamino vs. anilino at position 1.
- 1-Amino-4-[(4-chlorophenyl)amino]anthracene-9,10-dione (CAS 54946-79-1, ) Key Difference: A 4-chloroanilino group replaces the hydroxyethylamino substituent. However, the lack of a hydroxyethyl group may reduce solubility and hinder passive diffusion across membranes .
Data Tables
Table 1: Physicochemical and ADME Properties of Selected Anthraquinones
| Compound Name | log P | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Bioavailability Score |
|---|---|---|---|---|---|---|
| 1-Anilino-4-[(2-hydroxyethyl)amino]anthraquinone | 2.1 | 339.36 | 3 | 5 | 89.3 | 0.85 |
| 1-(Ethylamino)-4-[(2-hydroxyethyl)amino]anthraquinone | 1.8 | 310.35 | 3 | 4 | 78.9 | 0.78 |
| 1-Amino-4-(4-chloroanilino)anthraquinone | 3.5 | 356.77 | 2 | 4 | 71.2 | 0.55 |
| Emodin | 2.9 | 270.24 | 4 | 6 | 114.4 | 0.65 |
Q & A
Q. What are the common synthetic routes for 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione?
The synthesis typically involves reductive amination and substitution reactions. For example, compound 7 (a derivative) is synthesized by dissolving a precursor in hot water, adding sodium dithionite (Na₂S₂O₄), and heating the mixture to 60–90°C for 5 hours. The precipitate is filtered and washed with NaCl solution . Bromination of aminoanthracene-9,10-dione derivatives can also be achieved using CuBr and tert-butyl nitrite in MeCN at 65°C .
Q. How is the compound characterized after synthesis?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., amino, hydroxy).
- ¹H/¹³C NMR provides hydrogen and carbon chemical shifts, confirming substitution patterns.
- LC-MS validates molecular weight and purity . For example, synthesized triazene derivatives were confirmed via IR (N-H stretching at 3300 cm⁻¹) and NMR (aromatic proton shifts at δ 7.8–8.2 ppm) .
Q. What functionalization strategies are applicable to anthracene-9,10-dione derivatives?
Key strategies include:
- Halogenation : Bromine or chlorine substituents are introduced using CuBr or tert-butyl nitrite .
- Amination : Alkylamines (e.g., 2-hydroxyethylamine) are added via nucleophilic substitution .
- Oxidation/Reduction : Controlled redox reactions modify quinone/hydroquinone states .
Q. What spectroscopic techniques confirm its structure?
- UV-Vis spectroscopy identifies π→π* transitions in the anthraquinone core (λmax ~250–400 nm) .
- ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and alkyl chain environments (e.g., hydroxyethyl groups at δ 3.5–4.0 ppm) .
Q. What are the key physicochemical properties relevant to drug design?
- Lipophilicity (log P) : Values between 0.95–3.4 enhance membrane permeability .
- Topological Polar Surface Area (TPSA) : Lower TPSA (<140 Ų) improves bioavailability .
- Blood-Brain Barrier (BBB) permeability : Predicted via the "boiled egg" model; hydroxyethyl groups may reduce BBB penetration .
Advanced Research Questions
Q. How do computational methods predict its biological activity?
- Molecular docking (AutoDock Vina) : Evaluates binding affinity to target proteins (e.g., COVID-19 main protease). For example, hydroxyethylamino groups form hydrogen bonds with glycine residues, while the anthraquinone core interacts hydrophobically with leucine .
- ADMET prediction : SwissADME and Molinspiration assess Lipinski’s Rule of Five compliance, log S (solubility), and log Kp (skin permeability) .
Q. How does structural modification affect pharmacological properties?
- Substituent effects : Hydroxyethylamino groups enhance water solubility but may reduce BBB permeability. Triazene bridges improve binding affinity to viral proteases .
- Antitumor activity : Amino groups at the 1- and 4-positions intercalate with DNA, while halogenation (e.g., bromine) increases cytotoxicity .
Q. What challenges arise in optimizing bioavailability?
- Hydrophilic-lipophilic balance : Sulfo groups reduce activity by hindering membrane crossing .
- Metabolic stability : Hydroxyethyl groups may undergo oxidation, requiring prodrug strategies .
Q. How do substituents influence binding affinity in target proteins?
Q. What in vitro models assess its neuroprotective potential?
- SH-SY5Y neuronal cells : Measure protection against oxidative stress (e.g., H₂O₂-induced apoptosis).
- MTT assay : Quantifies cell viability post-treatment with derivatives .
Methodological Notes
- Synthetic Optimization : Adjust reaction time (5–6 hours) and temperature (60–90°C) to improve yields .
- Data Contradictions : Discrepancies in log P predictions (e.g., SwissADME vs. Molinspiration) require experimental validation via shake-flask assays .
- Advanced Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
